molecular formula C12H21NO9 B13855438 N-Acetylneuraminic Acid Methyl Ester-d5

N-Acetylneuraminic Acid Methyl Ester-d5

Cat. No.: B13855438
M. Wt: 328.33 g/mol
InChI Key: BKZQMWNJESHHSA-VDWLIGMFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Methyl Ester-d5 involves the incorporation of deuterium atoms into the N-Acetylneuraminic Acid structure. One common method includes the esterification of N-Acetylneuraminic Acid with methanol in the presence of a deuterated catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

N-Acetylneuraminic Acid Methyl Ester-d5 exerts its effects by mimicking the natural sialic acid in biological systems. It interacts with specific receptors and enzymes involved in sialic acid metabolism, thereby influencing various cellular processes. The compound’s deuterium labeling allows for precise tracking and analysis in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylneuraminic Acid Methyl Ester-d5 is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical applications. The deuterium atoms make it particularly valuable in studies requiring precise quantification and tracking of metabolic pathways .

Properties

Molecular Formula

C12H21NO9

Molecular Weight

328.33 g/mol

IUPAC Name

methyl (2S,4S)-5-acetamido-4-deuterio-2,4-dihydroxy-6-[(1R,2R)-1,2,3,3-tetradeuterio-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8?,9+,10?,12-/m0/s1/i4D2,6D,7D,9D

InChI Key

BKZQMWNJESHHSA-VDWLIGMFSA-N

Isomeric SMILES

[2H][C@@]1(C[C@](OC(C1NC(=O)C)[C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)(C(=O)OC)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O

Origin of Product

United States

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